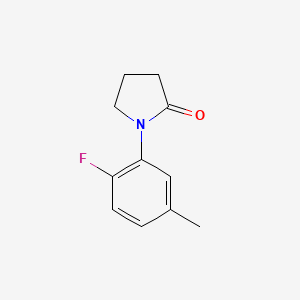

1-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(2-fluoro-5-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-8-4-5-9(12)10(7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNHNNKURGPYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Preparation

D–A cyclopropanes bearing ester and electron-withdrawing groups (EWGs) are synthesized via [2+1] cycloaddition. For example, reacting dimethyl 2-fluoro-5-methylbenzylidenemalonate with diazoacetates yields cyclopropane precursors.

Ring-Opening with Amines

Refluxing the cyclopropane with aniline derivatives in toluene/acetic acid (2:1) induces ring-opening and cyclization. The reaction proceeds via a zwitterionic intermediate, forming the pyrrolidin-2-one core. Substituents at C(3) (e.g., ester groups) necessitate post-synthetic modification:

Reaction Conditions :

- Temperature : 110°C

- Time : 12–24 hours

- Catalyst : Acetic acid (2 equiv)

Dealkoxycarbonylation

Saponification of the C(3) ester (NaOH, ethanol/water) followed by thermolysis (200°C, vacuum) removes the alkoxycarbonyl group. This step is critical for accessing the unsubstituted pyrrolidin-2-one structure.

Challenges :

- Diastereomer formation at C(3) requires chromatographic separation (30–40% yield loss).

- Thermal degradation risks at >200°C necessitate precise temperature control.

Reductive Amination Pathways

A less explored but versatile approach involves reductive amination of 2-fluoro-5-methylbenzaldehyde with 4-aminobutyric acid derivatives:

Imine Formation

Condensing the aldehyde with 4-aminobutyric acid ethyl ester in ethanol yields an imine intermediate.

Cyclization and Reduction

Sodium cyanoborohydride (NaBH3CN) in methanol facilitates cyclization to pyrrolidin-2-one. Subsequent ester hydrolysis (LiOH, THF/water) and acid workup yield the final product.

Limitations :

- Low regioselectivity (30–50% yield)

- Competing polymerization of the aldehyde

Stability and Degradation Considerations

Fluorinated pyrrolidinones are prone to hydrolytic and oxidative degradation. Key findings include:

- Hydrolytic Instability : The C–F bond in 2-fluorophenyl-pyrrolidinones undergoes SN2 displacement by water at pH >7, forming hydroxylated byproducts.

- Thermal Decomposition : At temperatures >150°C, ring expansion to aziridines or lactams is observed, particularly in polar aprotic solvents.

Stabilization Strategies :

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Influence on Reactivity and Stability

- 1-(4-Chlorophenyl)pyrrolidin-2-one (CAS N/A): The para-chloro substituent enhances electron-withdrawing effects, increasing the electrophilicity of the lactam carbonyl group. This property is leveraged in synthetic modifications, such as C(sp³)–H functionalization, where yields of 60–70% are achieved using stoichiometric activators .

- 5-Methyl-1-phenyl-pyrrolidin-2-one (CAS 6724-71-6): A methyl group at the 5-position of the pyrrolidinone ring introduces steric hindrance, altering ring conformation and reducing rotational freedom. This modification impacts solubility (logP ~1.8) and bioavailability . Comparison: The target compound’s methyl group on the aromatic ring (rather than the lactam) may improve lipophilicity without significantly affecting ring dynamics.

Pharmacological Activity

Antioxidant Potential

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one: Exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays (optical density: 1.149) .

Anti-inflammatory and Cytoprotective Effects

- 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one (isolated from Morus alba):

- Demonstrated protective effects against LPS-induced NRK-52e cell damage, likely due to furan-derived electron-rich motifs interacting with inflammatory pathways .

- Comparison : The 2-fluoro-5-methylphenyl group may offer superior metabolic resistance compared to furan-based analogs, though direct anti-inflammatory data are lacking.

Biological Activity

1-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features may contribute to various pharmacological effects, including antibacterial and antifungal properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 2-fluoro-5-methylphenyl group. The molecular formula is C12H14FNO, with a molecular weight of approximately 209.25 g/mol. The presence of the fluorine atom and the methyl group on the phenyl ring significantly influences its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways crucial for bacterial survival.

- Receptor Modulation : Interaction with various receptors could alter physiological responses, potentially leading to therapeutic effects against certain diseases.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0048 mg/mL | Strong |

| Escherichia coli | 0.0039 mg/mL | Strong |

| Bacillus subtilis | 0.0195 mg/mL | Moderate |

| Candida albicans | 0.0048 mg/mL | Strong |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring can significantly affect the biological activity of pyrrolidine derivatives. For instance:

- Fluorine Substitution : The presence of fluorine at the ortho position enhances lipophilicity, potentially improving cell membrane permeability.

- Methyl Group Influence : The methyl group at the meta position may contribute to increased binding affinity to bacterial targets.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antibacterial Efficacy : A study demonstrated that compounds similar to this compound showed complete inhibition of bacterial growth within hours, highlighting their potential as rapid-action antibiotics .

- Fungal Inhibition : Another investigation revealed that this compound exhibited antifungal properties against Candida species, indicating its broader spectrum of antimicrobial activity .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Fluoro-5-methylphenyl)pyrrolidin-2-one, and how do reaction conditions influence yields?

The synthesis typically involves coupling pyrrolidin-2-one with aryl halides. For example:

- Route 1 : Reacting 2-pyrrolidinone with 2-fluoro-5-methylphenyl iodide under Ullmann-type coupling conditions (e.g., copper catalysis, DMF solvent, 150°C), yielding ~85% product .

- Route 2 : Using 2-fluoro-5-methylphenyl bromide with nickel perchlorate as a catalyst in toluene, achieving ~59% yield .

Key factors affecting yields include halide reactivity (iodide > bromide), solvent polarity (DMF enhances nucleophilicity), and catalyst selection (Ni vs. Cu). TLC monitoring (as in ) ensures reaction completion.

Q. How can researchers confirm the structural identity of this compound?

- NMR Spectroscopy : Compare -NMR peaks to analogous compounds, e.g., δ ~3.3 ppm (pyrrolidinone ring protons) and aromatic signals matching fluorophenyl substitution .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related fluorophenyl-pyrrolidinones (e.g., monoclinic symmetry in ).

- Mass Spectrometry : Validate molecular weight () using ESI-MS or MALDI-TOF, referencing standards like those in .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address contradictory yield data in fluorinated pyrrolidinone synthesis?

Discrepancies in yields (e.g., 59% vs. 85% in ) may arise from:

- Catalyst Efficiency : Nickel catalysts () may underperform compared to copper in aryl halide activation.

- Solvent Effects : Polar aprotic solvents (DMF) improve iodide reactivity but may degrade thermally; toluene offers stability at higher temperatures.

- Purification Challenges : Fluorinated byproducts (e.g., dehalogenated intermediates) require silica gel chromatography or recrystallization for removal.

Q. What methodologies are recommended for studying the biological activity of this compound in neurological disorders?

- In Vitro Assays : Test inhibition of acetylcholinesterase (AChE) or β-amyloid aggregation, leveraging structural similarities to anti-Alzheimer’s pyrrolidinones ().

- Structure-Activity Relationships (SAR) : Modify the fluorophenyl or pyrrolidinone moieties and compare binding affinities using computational docking (e.g., AutoDock Vina).

- Metabolic Stability : Assess hepatic microsomal stability to predict pharmacokinetics, as fluorinated groups often enhance metabolic resistance .

Q. How can the stereoelectronic effects of the 2-fluoro-5-methylphenyl group influence reactivity?

- Electron-Withdrawing Fluorine : Increases electrophilicity of the pyrrolidinone carbonyl, enhancing nucleophilic attack (e.g., in amide bond formation) .

- Steric Effects of Methyl : The 5-methyl group may hinder para-substitution in electrophilic aromatic substitution, directing reactivity to meta positions.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.